4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 929288-17-5
VCID: VC11499030
InChI:
SMILES:
Molecular Formula: C11H12Cl2N2O4
Molecular Weight: 307.1

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid

CAS No.: 929288-17-5

Cat. No.: VC11499030

Molecular Formula: C11H12Cl2N2O4

Molecular Weight: 307.1

Purity: 95

* For research use only. Not for human or veterinary use.

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid - 929288-17-5

Specification

CAS No. 929288-17-5
Molecular Formula C11H12Cl2N2O4
Molecular Weight 307.1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyridine ring substituted at positions 2 and 6 with chlorine atoms, a carboxylic acid group at position 3, and a Boc-protected amine at position 4 (Figure 1). The Boc group (tert-butoxycarbonyl) is a widely used protecting group for amines, offering stability under basic and nucleophilic conditions while enabling selective deprotection under acidic environments .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number929288-17-5
Molecular FormulaC₁₁H₁₂Cl₂N₂O₄
Molecular Weight307.1 g/mol
IUPAC Name4-{[(tert-Butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid
Purity≥95% (HPLC)

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid typically begins with 4-amino-2,6-dichloropyridine-3-carboxylic acid. The Boc group is introduced via reaction with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane .

Representative Procedure:

  • Boc Protection:

    • 4-Amino-2,6-dichloropyridine-3-carboxylic acid (1.0 equiv) is dissolved in CH₂Cl₂.

    • Et₃N (2.0 equiv) and DMAP (0.1 equiv) are added under nitrogen.

    • (Boc)₂O (1.2 equiv) is introduced dropwise, and the reaction is stirred at room temperature for 48 h .

    • The mixture is quenched with 1M HCl, and the organic layer is dried over MgSO₄.

    • Solvent removal yields the Boc-protected product as a white solid (85% yield).

Key Reaction Considerations

  • Solvent Choice: Anhydrous CH₂Cl₂ ensures minimal hydrolysis of the Boc group.

  • Acid Sensitivity: The carboxylic acid moiety necessitates careful pH control to avoid premature deprotection.

  • Purification: Flash chromatography (SiO₂, 90:10 hexanes/ethyl acetate) effectively isolates the product .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media due to the hydrophobic Boc group but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH₂Cl₂). Stability studies indicate decomposition under strongly acidic (pH < 2) or basic (pH > 10) conditions, with the Boc group cleaving to regenerate the free amine .

Table 2: Physicochemical Data

PropertyValue
Melting PointNot reported
LogP (Octanol-Water)~2.1 (estimated)
Solubility in DMSO>50 mg/mL

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s dichloropyridine core is a key scaffold in kinase inhibitors and antiviral agents. For example, its carboxylic acid group enables conjugation to peptidomimetics, while the Boc-protected amine allows selective functionalization at the pyridine nitrogen .

Case Study: Analog Synthesis

In a recent study, the compound was coupled with (2S,4S)-1-(Fmoc)-4-(Boc-amino)pyrrolidine-2-carboxylic acid (CAS 221352-74-5) via EDCI/HOBt-mediated amide bond formation. The resulting hybrid molecule demonstrated enhanced binding affinity to proteolytic enzymes, highlighting its utility in protease inhibitor design .

Future Directions

Catalytic Asymmetric Modifications

Recent advances in chinchona alkaloid-derived catalysts (e.g., chinconidine) suggest opportunities for enantioselective functionalization of the pyridine ring, potentially enabling access to chiral derivatives for drug discovery .

Computational Modeling

Density functional theory (DFT) studies could optimize reaction pathways for Boc deprotection and carboxylic acid activation, reducing side reactions during peptide coupling .

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